N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry and drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects . This interaction may result in the hyperpolarization of nerve endings, causing effects such as muscle relaxation or inhibition of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-chlorophenyl)amino]-phenyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- N-(4-acetylphenyl)-4-(3-chlorophenyl)piperazine-1-carboxamide
Uniqueness
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide is unique due to its specific structural features, such as the presence of both acetyl and chlorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide, with CAS number 1351688-41-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H23ClN4O3, with a molecular weight of 414.9 g/mol. The structure features a piperazine core substituted with both acetylphenyl and chlorophenyl groups, which are known to influence its biological activity.
Property | Value |
---|---|
CAS Number | 1351688-41-9 |
Molecular Formula | C21H23ClN4O3 |
Molecular Weight | 414.9 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The detailed synthetic pathway often includes the formation of the piperazine ring followed by selective substitutions to introduce the acetyl and chlorophenyl moieties.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have been shown to possess antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.
Anticancer Properties
Studies on related compounds have demonstrated anticancer activities through mechanisms such as inhibition of tubulin polymerization and induction of apoptosis in cancer cells . The presence of the piperazine moiety is often linked to enhanced antitumor activity, making this compound a candidate for further exploration in cancer therapeutics.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity. Piperazine derivatives have been reported to inhibit acetylcholinesterase (AChE) and urease, suggesting that this compound could be evaluated for similar effects . These activities are crucial in developing treatments for neurodegenerative diseases and urinary tract infections.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies :
- Antitumor Activity :
- Pharmacological Evaluations :
Properties
Molecular Formula |
C21H23ClN4O3 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[2-(3-acetylanilino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H23ClN4O3/c1-15(27)16-3-2-4-18(13-16)24-20(28)14-23-21(29)26-11-9-25(10-12-26)19-7-5-17(22)6-8-19/h2-8,13H,9-12,14H2,1H3,(H,23,29)(H,24,28) |
InChI Key |
LPHPCJSXTZODDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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